molecular formula C8H6Br2O3S B8331343 (3,4-Dibromothiophen-2-yl)-oxo-acetic acid ethyl ester

(3,4-Dibromothiophen-2-yl)-oxo-acetic acid ethyl ester

Cat. No. B8331343
M. Wt: 342.01 g/mol
InChI Key: GQPBDKUNKOIOMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06613786B2

Procedure details

(3,4-Dibromothiophen-2-yl)-oxo-acetic acid ethyl ester (6.84 g, 20 mmol) was stirred in a mixture of 100 ml water and 10 N NaOH (10 ml, 100 mmol) at room temperature for 20 hours. The reaction mixture was then acidified with 3N HCl, and extracted with ethyl acetate (3×50 ml). The combined ethyl acetate extracts were dried over Na2SO4 and concentrated under vacuum to yield (3,4-dibromothiophen-2-yl)-oxo-acetic acid (3.15 g, 50%). MS (M−H)−: 312.74; 1H NMR (300 MHz, DMSO-d6) δ8.45 (1H, s).
Quantity
6.84 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:14])[C:5]([C:7]1[S:8][CH:9]=[C:10]([Br:13])[C:11]=1[Br:12])=[O:6])C.[OH-].[Na+].Cl>O>[Br:12][C:11]1[C:10]([Br:13])=[CH:9][S:8][C:7]=1[C:5](=[O:6])[C:4]([OH:14])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
6.84 g
Type
reactant
Smiles
C(C)OC(C(=O)C=1SC=C(C1Br)Br)=O
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(SC=C1Br)C(C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.15 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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